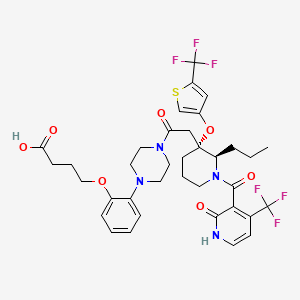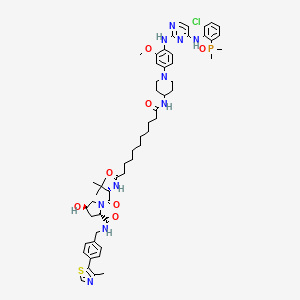
Siais117
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Siais117 is a novel proteolysis targeting chimera (PROTAC) degrader developed as a potential treatment for anaplastic lymphoma kinase (ALK) positive cancer resistance. This compound is based on Brigatinib and VHL-1 conjunction and has shown significant potential in degrading ALK G1202R point mutation effectively .
Vorbereitungsmethoden
The synthesis of Siais117 involves the conjugation of Brigatinib, a known ALK inhibitor, with a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. The synthetic route includes the following steps:
Synthesis of Brigatinib Analog: The Brigatinib analog is synthesized through a series of chemical reactions involving halogenation, amination, and coupling reactions.
Linker Attachment: A linker molecule is attached to the Brigatinib analog through amide bond formation.
Conjugation with VHL Ligand: The final step involves the conjugation of the Brigatinib-linker intermediate with the VHL ligand to form the complete PROTAC molecule.
Analyse Chemischer Reaktionen
Siais117 undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and hydroxyl functional groups.
Reduction: Reduction reactions can occur at the nitro and carbonyl groups present in the molecule.
Substitution: Nucleophilic substitution reactions are common, especially at the halogenated sites of the Brigatinib analog.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. .
Wissenschaftliche Forschungsanwendungen
Siais117 has a wide range of scientific research applications:
Chemistry: In chemistry, this compound is used as a tool to study the degradation of specific proteins, particularly those involved in cancer progression.
Biology: In biological research, this compound is used to investigate the role of ALK in various cellular processes and to study the effects of its degradation on cell proliferation and survival.
Medicine: In medicine, this compound is being explored as a potential therapeutic agent for treating ALK-positive cancers, including non-small cell lung cancer and anaplastic large-cell lymphomas. .
Industry: In the pharmaceutical industry, this compound is being developed as a novel drug candidate for targeted cancer therapy. .
Wirkmechanismus
Siais117 exerts its effects through the PROTAC mechanism, which involves the following steps:
Binding to ALK: this compound binds to the ALK protein through the Brigatinib moiety.
Recruitment of VHL E3 Ligase: The VHL ligand in this compound recruits the VHL E3 ubiquitin ligase to the ALK protein.
Ubiquitination and Degradation: The proximity of the E3 ligase to ALK leads to the ubiquitination of the ALK protein, marking it for degradation by the proteasome. .
Vergleich Mit ähnlichen Verbindungen
Siais117 is unique compared to other similar compounds due to its specific design and mechanism of action. Some similar compounds include:
Brigatinib: While Brigatinib is an ALK inhibitor, this compound is a PROTAC that degrades ALK proteins, offering a different approach to overcoming drug resistance.
Crizotinib: Another ALK inhibitor, Crizotinib, targets ALK but does not degrade the protein. This compound’s ability to degrade ALK provides a more effective strategy for treating resistant cancers.
Ceritinib: Similar to Brigatinib and Crizotinib, Ceritinib inhibits ALK but does not induce its degradation. .
Eigenschaften
Molekularformel |
C57H76ClN10O7PS |
|---|---|
Molekulargewicht |
1111.8 g/mol |
IUPAC-Name |
N-[1-[4-[[5-chloro-4-(2-dimethylphosphorylanilino)pyrimidin-2-yl]amino]-3-methoxyphenyl]piperidin-4-yl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]undecanediamide |
InChI |
InChI=1S/C57H76ClN10O7PS/c1-37-51(77-36-61-37)39-23-21-38(22-24-39)33-59-54(72)46-32-42(69)35-68(46)55(73)52(57(2,3)4)65-50(71)20-14-12-10-8-9-11-13-19-49(70)62-40-27-29-67(30-28-40)41-25-26-44(47(31-41)75-5)64-56-60-34-43(58)53(66-56)63-45-17-15-16-18-48(45)76(6,7)74/h15-18,21-26,31,34,36,40,42,46,52,69H,8-14,19-20,27-30,32-33,35H2,1-7H3,(H,59,72)(H,62,70)(H,65,71)(H2,60,63,64,66)/t42-,46+,52-/m1/s1 |
InChI-Schlüssel |
DYUJLNPTOOBZBB-CCXZOALNSA-N |
Isomerische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NC4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7P(=O)(C)C)Cl)OC)O |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCCC(=O)NC4CCN(CC4)C5=CC(=C(C=C5)NC6=NC=C(C(=N6)NC7=CC=CC=C7P(=O)(C)C)Cl)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



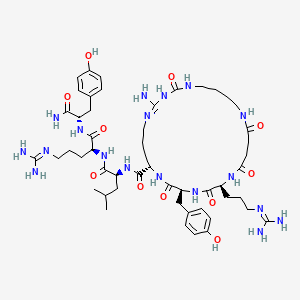
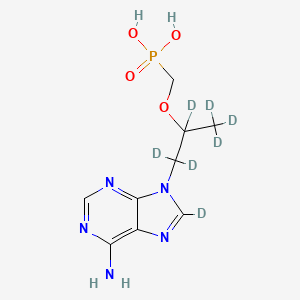

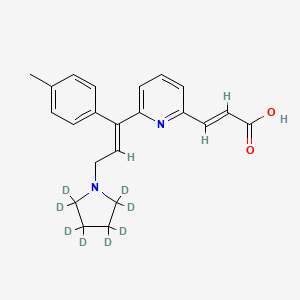
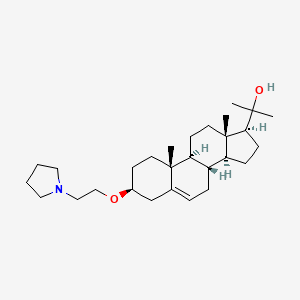
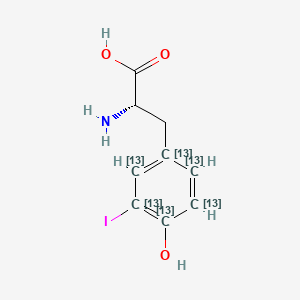
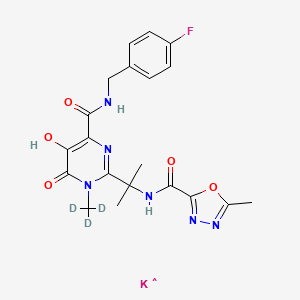



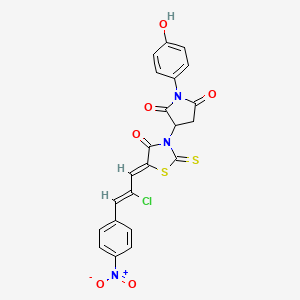
![(2Z,5E)-5-[(3,5-difluoro-4-hydroxyphenyl)methylidene]-3-methyl-2-(nitrosomethylidene)imidazolidin-4-one](/img/structure/B12419330.png)
